![molecular formula C7H8N2O2 B11920449 Pyrimidin-2-ylmethyl acetate CAS No. 1632285-89-2](/img/structure/B11920449.png)
Pyrimidin-2-ylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-2-ylmethyl acetate is a chemical compound with the molecular formula C7H8N2O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-2-ylmethyl acetate typically involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride. One common method includes the use of a base such as pyridine to catalyze the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of pyrimidin-2-ylmethyl alcohol.
Reduction: Formation of pyrimidin-2-ylmethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, including pyrimidin-2-ylmethyl acetate, have been extensively studied for their biological activities. These compounds are known for their roles in treating a range of medical conditions due to their interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For example, compounds that include pyrimidine structures have shown efficacy against various cancer types by inhibiting cell proliferation and inducing apoptosis. Notably, the inhibition of cyclin-dependent kinases (CDKs) has been a focal point in developing cancer therapies targeting cell cycle regulation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, including Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response .
Synthesis Pathways
The synthesis of this compound typically involves several chemical reactions that modify pyrimidine rings to enhance their biological activity.
General Synthetic Routes
Common synthetic methods include:
- Nucleophilic Substitution : This method introduces various substituents on the pyrimidine ring to create derivatives with enhanced pharmacological profiles.
- Rearrangement Reactions : Techniques like the Boekelheide rearrangement can be employed to produce acyloxymethyl-substituted pyrimidines from N-oxides .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound and related compounds in clinical settings.
Mechanism of Action
The mechanism of action of pyrimidin-2-ylmethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound’s antifibrotic activity, for example, is attributed to its ability to inhibit collagen synthesis and deposition .
Comparison with Similar Compounds
- Pyridin-2-ylmethyl acetate
- Pyrimidin-4-ylmethyl acetate
- Pyrimidin-2-ylmethyl benzoate
Comparison: Pyrimidin-2-ylmethyl acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Compared to pyridin-2-ylmethyl acetate, it exhibits different pharmacological properties, making it a valuable compound for targeted drug development .
Biological Activity
Pyrimidin-2-ylmethyl acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is an ester derivative of pyrimidine, a heterocyclic aromatic organic compound. The structural formula can be represented as follows:
This compound is part of a larger class of pyrimidine derivatives that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
1. Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.5 to 256 µg/mL, demonstrating their potential as antimicrobial agents .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. A study conducted by Tiwari et al. synthesized several pyrimidine-triazole derivatives and screened them against various cancer cell lines. One compound in particular demonstrated an IC50 value of 15.3 µM against MCF-7 breast cancer cells, indicating promising anticancer potential .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB453 | 29.1 |
Compound 11 | MCF-7 | 15.3 |
Compound 12 | A549 | 0.03 |
Compound 13 | Colo-205 | 0.01 |
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have been attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. Studies suggest that these compounds can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX or other kinases involved in signaling pathways related to inflammation and cancer proliferation.
- Receptor Modulation : Pyrimidine derivatives can act on nicotinic acetylcholine receptors (nAChRs), influencing calcium influx in cells and potentially impacting neuronal signaling pathways .
Study on Anticancer Activity
In a recent study published in Pharmacology Research, researchers evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain compounds exhibited high cytotoxicity, with some achieving over 65% inhibition at concentrations below 250 µM after 72 hours .
Study on Antimicrobial Activity
A comprehensive evaluation was conducted on the antimicrobial efficacy of pyrimidine derivatives against multi-drug resistant strains. The study reported that several compounds demonstrated significant activity with MIC values lower than those of standard antibiotics used in clinical settings .
Properties
CAS No. |
1632285-89-2 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
pyrimidin-2-ylmethyl acetate |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)11-5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 |
InChI Key |
ZUNSJSPKWMUVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.